molecular formula C8H7NO B13980238 7-Methyl-2,1-benzisoxazole CAS No. 107096-57-1

7-Methyl-2,1-benzisoxazole

Cat. No.: B13980238
CAS No.: 107096-57-1
M. Wt: 133.15 g/mol
InChI Key: XFYVCTSDKJVHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,1-benzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a benzene ring fused with an isoxazole ring, with a methyl group attached to the seventh position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,1-benzisoxazole typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with reducing agents to form the isoxazole ring . Another approach involves the use of ortho-azidoarylcarbonyl compounds, which undergo photolysis in the presence of weak bases to form the isoxazole ring . The reaction conditions often include the use of catalysts such as iron (II) ions to increase the electrophilicity of the nitrogen atom, facilitating nucleophilic attack and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,1-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 7-Methyl-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-2,1-benzisoxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

107096-57-1

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

7-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-7-5-10-9-8(6)7/h2-5H,1H3

InChI Key

XFYVCTSDKJVHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CON=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.